4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenol
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Overview
Description
4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenol is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their versatile applications in various fields such as pharmaceuticals, organic synthesis, and materials science. The triazole ring in this compound is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions . The reaction involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding halide by reaction with sodium azide. The alkyne precursor is typically prepared by deprotonation of a terminal alkyne with a strong base such as sodium hydride.
Click Reaction: The azide and alkyne precursors are then reacted in the presence of a copper catalyst (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) in a solvent such as water or a mixture of water and an organic solvent. The reaction is carried out at room temperature or under mild heating conditions.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as NiO/Cu₂O/CuO nanocomposites, can further enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions to introduce various substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Hydrogen Bonding: The phenol and triazole groups can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenol can be compared with other similar compounds, such as:
Properties
CAS No. |
84292-46-6 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-(5-methyl-4-phenyltriazol-1-yl)phenol |
InChI |
InChI=1S/C15H13N3O/c1-11-15(12-5-3-2-4-6-12)16-17-18(11)13-7-9-14(19)10-8-13/h2-10,19H,1H3 |
InChI Key |
FBNCSVYGEFPMND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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